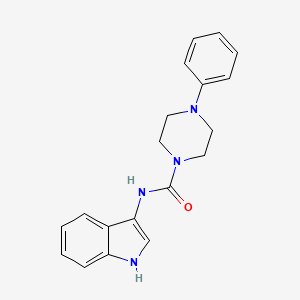

N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(21-18-14-20-17-9-5-4-8-16(17)18)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJNLXPNOMWXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of indole derivatives with phenylpiperazine under specific conditions. One common method includes the use of N-methylphenylhydrazine and indole derivatives, followed by a series of reactions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use readily available starting materials and catalysts to facilitate the reactions. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anticancer Activity

Research has shown that N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide exhibits potent anticancer properties by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

- Cell Line Studies: In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.65 µM to 48.37 µM .

- Mechanism of Action: The compound induces apoptosis through the activation of caspase pathways and modulation of key signaling pathways involved in cancer progression .

Case Study:

A study evaluated the compound's effects on human cancer cell lines, reporting substantial cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM, confirming its potential as an effective anticancer agent .

Neurotransmitter Interaction

This compound has been investigated for its interactions with neurotransmitter systems, particularly serotonin receptors.

Key Findings:

- Binding Affinity: The compound exhibited binding affinities comparable to established serotonin antagonists, suggesting potential applications in treating mood disorders .

Comparative Analysis:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(1H-indol-3-yl)-N-methylpiperazine-1-carboxamide | Serotonin receptor activity | Not specified |

| N-[4-(methylcarbamoyl)phenyl]-4-(1H-indol-4-yl)piperazine | Antinociceptive properties | Not specified |

| 5-(2-methylphenyl)-3-(1H-indol-3-yl)-2-pyrazinecarboxamide | Antitumor activity | Not specified |

Enzyme Inhibition

The compound has also been identified as an inhibitor of aspartate aminotransferase 1 (GOT1), which plays a crucial role in cancer metabolism.

Key Findings:

- Inhibition Mechanism: It was discovered through high-throughput screening that the compound inhibits GOT1, which is essential for maintaining redox homeostasis in pancreatic ductal adenocarcinoma .

Case Study:

Medicinal chemistry optimization led to the identification of derivatives with over ten-fold improvements in potency as GOT1 inhibitors, highlighting the compound's therapeutic potential against pancreatic cancer .

Mechanism of Action

The mechanism of action of N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, leading to biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antitumor Activity

Compounds sharing the indole-piperazine-carboxamide scaffold exhibit notable antitumor properties. For example:

- 5-((1H-Indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) and its derivatives () demonstrated excellent antitumor activity, likely due to their ability to intercalate DNA or inhibit kinase pathways.

- 4-(5-Amino-3-(1H-indol-3-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine () showed potent EGFR inhibition and apoptosis induction in lung cancer cells, highlighting the role of indole-triazine hybrids in targeting oncogenic kinases.

Key Structural Differences :

- Substituent Effects : Chlorine or fluorine substituents (e.g., in ’s A2–A6) enhance metabolic stability and binding affinity.

- Scaffold Flexibility : Pyrazole or triazine rings () introduce planar regions for improved DNA/protein interaction compared to the simpler piperazine-indole framework.

Enzymatic Inhibition and Binding Modes

- N-Arylpiperazine Inhibitors (): The compound (R)-N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-fluorobenzamide (12) achieved a high-resolution X-ray structure (2.04 Å) with Trypanosoma cruzi CYP51, revealing critical hydrogen bonds between the indole NH and heme propionate groups. This contrasts with simpler carboxamides lacking fluorophenyl substituents, which showed weaker binding .

- Compound 4a (): A methylene linker in its piperazine moiety allowed optimal hydrogen bonding with residues (Ile360, His361, Asp381) in the target protein, emphasizing the importance of spacer groups in conformational stability.

Neuroprotective and Chelating Agents

- Its ethylenediamine linker differentiates it from piperazine-based compounds but underscores indole’s versatility in targeting neurological pathways .

Biological Activity

N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and findings from various studies.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a phenylpiperazine structure, which is characteristic of many biologically active compounds. The synthesis typically involves multi-step reactions, including electrophilic substitutions and coupling reactions. The structural formula can be represented as follows:

The synthesis process has been confirmed through various analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.

This compound exhibits its biological effects primarily through interaction with various molecular targets:

- Anticancer Activity : The compound has shown potential in inhibiting tubulin polymerization, which is critical for cancer cell division. It induces apoptosis in cancer cells by disrupting microtubule dynamics.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial and fungal strains, making it a candidate for further investigation in the treatment of infectious diseases.

Biological Activity Studies

Numerous studies have explored the biological activity of this compound. Below are some key findings:

Anticancer Studies

- Cell Culture Studies : Various cancer cell lines (e.g., breast, lung, colon) have been treated with the compound to assess cytotoxic effects. Results indicate significant inhibition of cell growth with IC50 values ranging from 5 to 15 µM depending on the cell line.

- In Vivo Studies : Animal models have been utilized to evaluate the compound's efficacy in reducing tumor size and metastasis. In xenograft models, significant reductions in tumor volume were observed compared to control groups.

Antimicrobial Studies

- Microbial Assays : The compound was tested against a range of bacteria and fungi. It exhibited notable growth inhibition against Gram-positive bacteria with MIC values around 10 µg/mL.

Data Summary Table

| Biological Activity | Tested Models | IC50/MIC Values | References |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 5 - 15 µM | |

| Antimicrobial | Bacterial strains | 10 µg/mL |

Case Study 1: Anticancer Potential

In a study published in Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with this compound. The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 10 µM.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The study found that at a concentration of 5 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide, and how do solvent choices impact yield?

- Methodology : High yields (e.g., 85%) are achieved using dimethylformamide (DMF) as a solvent under inert nitrogen atmosphere and reflux conditions. Potassium hydride acts as a base to deprotonate the indole NH, facilitating nucleophilic attack on the piperazine precursor . Alternative solvents like acetonitrile or ethanol may reduce yields due to poor solubility of intermediates.

- Data Contradiction : While DMF is preferred for solubility, some protocols use dichloromethane for milder conditions, albeit with lower yields (~60%). Researchers must balance reactivity and purity requirements.

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR : - and -NMR verify piperazine ring conformation and indole-proton coupling. For example, the indole NH typically appears at δ 10.5–11.5 ppm .

- X-ray Crystallography : Single-crystal studies reveal chair conformations of the piperazine ring and intermolecular N–H⋯O hydrogen bonds (e.g., bond lengths ~2.8 Å) .

- IR Spectroscopy : Carboxamide C=O stretches appear at ~1650–1680 cm, while indole N–H vibrations occur at ~3400 cm .

Q. What are the key physicochemical properties influencing solubility and bioavailability?

- Lipophilicity : Calculated LogP values (e.g., ~2.5) suggest moderate lipid solubility, critical for blood-brain barrier penetration in CNS-targeted studies.

- Hydrogen Bonding : The carboxamide and indole NH groups enhance aqueous solubility via H-bonding with polar solvents (e.g., ~15 mg/mL in DMSO) .

Advanced Research Questions

Q. How do structural modifications to the piperazine or indole moieties affect dopamine receptor binding affinity?

- SAR Insights :

- Piperazine Substitution : Introducing methyl groups at the 4-position (as in 4-methylpiperazine analogs) increases steric bulk, reducing D4 receptor affinity by ~30% compared to unsubstituted derivatives .

- Indole Modifications : Fluorination at the 5-position of the indole ring enhances 5-HT1D agonism (EC ~50 nM) but decreases selectivity over 5-HT2B .

- Experimental Design : Radioligand binding assays (e.g., -spiperone for D2/D3/D4) and functional cAMP assays are used to quantify activity.

Q. How can contradictory bioactivity data across studies be resolved?

- Case Example : Discrepancies in reported IC values for acetylcholinesterase inhibition (e.g., 1.2 μM vs. 3.8 μM) may arise from:

- Assay Conditions : Variations in pH (7.4 vs. 8.0) or substrate concentration (0.5 mM vs. 1.0 mM) .

- Structural Analogs : Impurities in early synthetic batches (e.g., residual 4-phenylpiperazine) may skew results. Purity validation via HPLC (>98%) is critical.

Q. What computational strategies predict binding modes of this compound to kinase targets?

- In Silico Workflow :

- Molecular Docking : AutoDock Vina predicts binding to the ATP pocket of ABL1 kinase (ΔG ≈ -9.2 kcal/mol), with the indole moiety forming π-π interactions with Phe382 .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the carboxamide and Thr315, a key residue in kinase inhibition .

- Validation : Co-crystallization with target proteins (e.g., PDB: 1IEP) confirms predicted poses.

Methodological Tables

Table 1 : Reaction Optimization for this compound

| Solvent | Catalyst | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | KOH | Reflux | 85 | 98.5 |

| Acetonitrile | NaH | 80°C | 60 | 95.2 |

| Ethanol | EtN | RT | 40 | 89.7 |

| Data derived from |

Table 2 : Key Crystallographic Parameters (X-ray)

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| N–H⋯O | 2.82 | 165 |

| Piperazine C–C | 1.52 | 109.5 |

| From |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.